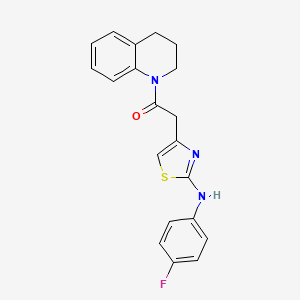

![molecular formula C7H6N4O2 B2931221 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 68262-33-9](/img/structure/B2931221.png)

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

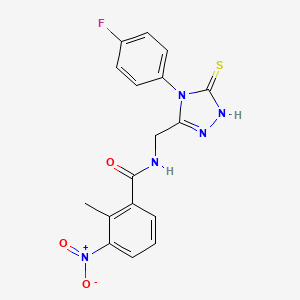

“7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 68262-33-9. It has a molecular weight of 178.15 . The compound is solid in physical form .

Synthesis Analysis

A method for the synthesis of 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles, which are structurally similar to the compound , has been described in the literature . The optimal method for synthesis involves the heating of initial components in pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .Molecular Structure Analysis

The Inchi Code for the compound is 1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13) .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 178.15 . The Inchi Code for the compound is 1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13) .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis

A study detailed the regioselective synthesis of 1- and 4-substituted derivatives, indicating the versatility of 7-aminopyrazolo[1,5-a]pyrimidine as a core structure for chemical modifications. These derivatives were synthesized through reactions involving highly reactive intermediates, showcasing the compound's potential in creating a diverse array of chemicals with potential biological applications (Drev et al., 2014).

Antimicrobial Activity

Another research focus involves evaluating the antimicrobial properties of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates. These studies highlight the potential use of 7-aminopyrazolo[1,5-a]pyrimidine derivatives as antimicrobial agents, demonstrating significant activity against various microorganisms (Gein et al., 2009).

Novel Pyrazolo[1,5-c] Derivatives

Research has also explored the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, underscoring the compound’s utility in generating new chemical entities that could serve as leads for further pharmacological exploration (Atta, 2011).

Hepatitis C Virus Inhibition

A particularly notable application is in the development of hepatitis C virus (HCV) inhibitors. A novel 7-aminopyrazolo[1,5-a]pyrimidine derivative was identified as a potent inhibitor of HCV, marking an important step in the search for new antiviral drugs (Hwang et al., 2012).

Receptor Tyrosine Kinase Inhibition

The compound has also been a focus in the development of receptor tyrosine kinase inhibitors, with specific derivatives showing potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. This research underscores the potential therapeutic applications of 7-aminopyrazolo[1,5-a]pyrimidine derivatives in cancer and other diseases involving receptor tyrosine kinases (Frey et al., 2008).

Wirkmechanismus

Target of Action

It is known that pyrimidine derivatives, which include this compound, have a wide range of biological activities .

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, leading to diverse pharmacological effects .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyrimidine derivatives have been associated with a range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .

Eigenschaften

IUPAC Name |

7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMBOSULVMIULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=C(N2N=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)

![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2931148.png)

![Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2931151.png)

![N-[(4-Bromo-2,5-dimethylpyrazol-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2931153.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2931158.png)